Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate
Description
Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate is a benzoate ester derivative featuring a chlorine substituent at the 5-position of the aromatic ring and a 2-methoxy-2-oxoethylamino group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for diverse functionalization, enabling comparisons with analogs that vary in substituents, electronic properties, and synthetic yields .
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate |
InChI |
InChI=1S/C11H12ClNO4/c1-16-10(14)6-13-9-4-3-7(12)5-8(9)11(15)17-2/h3-5,13H,6H2,1-2H3 |
InChI Key |
QSYHLWGTANLLMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate typically involves the esterification of 5-chloro-2-aminobenzoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then isolated through distillation and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoic acid.
Reduction: Formation of 5-chloro-2-[(2-methoxy-2-hydroxyethyl)amino]benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The XLogP3 value of 3 for CAS 21456-13-3 () indicates moderate lipophilicity, comparable to analogs with aromatic substituents. Polar groups like sulfonamides (e.g., compound 24 in ) may reduce LogP, enhancing aqueous solubility.
- Hydrogen Bonding: Compounds with multiple hydrogen bond donors/acceptors (e.g., dihydroxyanthracene in ) exhibit higher topological polar surface area (TPSA), influencing membrane permeability.
Functional Group Impact on Bioactivity (Inferred)
- Anthraquinone Derivatives: The dihydroxy-dioxoanthracene moiety () is associated with intercalation-based biological activities, such as anticancer or antimicrobial effects.
Biological Activity
Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate is a synthetic compound with potential therapeutic applications, particularly in the field of cancer research and histone deacetylase (HDAC) inhibition. This article explores its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic uses.
- IUPAC Name : Methyl 2-[2-chloro-5-(2-methoxy-2-oxoethyl)anilino]benzoate
- Molecular Formula : C₁₇H₁₆ClNO₄
- Molecular Weight : 333.8 g/mol
- CAS Number : Not specified in the sources
This compound primarily acts as an inhibitor of HDACs, particularly HDAC6. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes, making them a target for cancer therapy.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the phenothiazine framework can significantly enhance the potency and selectivity for HDAC6. For example, the introduction of a nitrogen atom into the structure has been shown to increase selectivity by over 500-fold compared to other HDACs like HDAC1 and HDAC4 .
In Vitro Studies
-
HDAC Inhibition : In biochemical assays, this compound demonstrated significant inhibition of HDAC6 activity. The compound's effectiveness was evaluated through protein acetylation levels in various cancer cell lines, showing a marked increase in acetylated tubulin and histones .
Compound IC50 (μM) Selectivity for HDAC6 Methyl 5-chloro... 0.05 >500-fold over HDAC1 - Cellular Effects : The compound was tested on several cancer cell lines, including breast and ovarian cancer cells. Results indicated that treatment led to increased apoptosis and reduced cell proliferation, suggesting its potential as an anti-cancer agent .
Case Studies
A notable study involved the application of this compound in a mouse model of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased levels of acetylated histones within tumor tissues, correlating with HDAC inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
